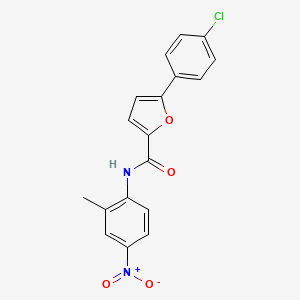
N-butyl-6-(3,5-dimethylphenoxy)-1-hexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-6-(3,5-dimethylphenoxy)-1-hexanamine is a chemical compound that belongs to the class of selective beta-2 agonists. This compound is commonly known as Clenbuterol and is widely used in scientific research. Clenbuterol is known for its ability to enhance muscle growth and promote fat loss.
Mécanisme D'action
Clenbuterol works by binding to beta-2 adrenergic receptors in the body. This binding activates a signaling pathway that leads to the activation of enzymes that promote muscle growth and fat loss. Clenbuterol also increases the metabolic rate of the body, which leads to increased energy expenditure and fat burning.
Biochemical and Physiological Effects:
Clenbuterol has a number of biochemical and physiological effects on the body. It promotes muscle growth by activating enzymes that promote protein synthesis and inhibiting enzymes that break down proteins. Clenbuterol also promotes fat loss by increasing the metabolic rate of the body and promoting the breakdown of fat cells. In addition, Clenbuterol has been shown to have anti-inflammatory effects and to improve the function of the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
Clenbuterol has a number of advantages for lab experiments. It is a highly selective beta-2 agonist, which makes it a useful tool for studying the effects of beta-2 agonists on muscle growth and fat loss. Clenbuterol is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, there are also limitations to the use of Clenbuterol in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects. In addition, Clenbuterol can have variable effects depending on the dosage and duration of treatment.
Orientations Futures
There are a number of future directions for research on Clenbuterol. One area of research is the development of new beta-2 agonists that are more selective and have fewer side effects than Clenbuterol. Another area of research is the investigation of the potential therapeutic uses of Clenbuterol, such as in the treatment of asthma and COPD. Finally, there is a need for further research on the long-term effects of Clenbuterol on muscle growth and fat loss, as well as its effects on other physiological systems in the body.
Méthodes De Synthèse
Clenbuterol can be synthesized through a variety of methods. The most common method involves the reaction of 4-amino-3,5-dichloroacetophenone with 3,5-dimethylphenol in the presence of sodium hydride. The resulting product is then reacted with n-butylbromide to form Clenbuterol. The purity of Clenbuterol can be improved through recrystallization.
Applications De Recherche Scientifique
Clenbuterol has been extensively studied in scientific research. It is commonly used as a model compound for studying the effects of beta-2 agonists on muscle growth and fat loss. Clenbuterol has also been studied for its potential therapeutic uses, such as in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
N-butyl-6-(3,5-dimethylphenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-4-5-10-19-11-8-6-7-9-12-20-18-14-16(2)13-17(3)15-18/h13-15,19H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEKVQILIITXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-6-(3,5-dimethylphenoxy)-1-hexanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(diethylamino)phenyl]imino}-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4966959.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4966967.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide](/img/structure/B4966973.png)
![4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4966975.png)
![N-(1-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4966978.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966999.png)
![benzyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4967006.png)


![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4967022.png)

![N-(1-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B4967048.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide](/img/structure/B4967050.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4967053.png)